molecular formula C4H10O5 B1591634 Poly(ethylene glycol) bis(carboxymethyl) ether CAS No. 39927-08-7

Poly(ethylene glycol) bis(carboxymethyl) ether

Cat. No. B1591634
CAS RN: 39927-08-7
M. Wt: 138.12 g/mol
InChI Key: SZUIEBOFAKRNDS-UHFFFAOYSA-N
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Description

Poly(ethylene glycol) bis(carboxymethyl) ether, also known as Polyethylene glycol 250 diacid or Polyglycol 250 diacid, is a high molecular weight polyether carboxylic amide . It has bifunctional carboxylic acid end groups . This product is an amide of polyethylene glycol and bis(carboxymethyl) ether, which has been shown to be used as an extracellular corrosion inhibitor .


Molecular Structure Analysis

The linear formula of Poly(ethylene glycol) bis(carboxymethyl) ether is HOOCCH2(OCH2CH2)nOCH2COOH . The molecule has carboxylic acid groups at both ends .


Chemical Reactions Analysis

Poly(ethylene glycol) bis(carboxymethyl) ether is a cross-linking reagent and is amine reactive . It can form mono-, di- and polyesters, ethers, amines and acetals .


Physical And Chemical Properties Analysis

Poly(ethylene glycol) bis(carboxymethyl) ether is a viscous liquid . It has an average molecular weight (Mn) of 250 . The density is 1.302 g/mL at 25 °C . The refractive index is n20/D 1.454 .

Scientific Research Applications

  • Extracellular Corrosion Inhibitor

    • Application : Poly(ethylene glycol) bis(carboxymethyl) ether is used as an extracellular corrosion inhibitor . This means it can prevent the corrosion of materials in an extracellular environment.
  • Fluorescence Assay for the Detection of Polyols

    • Application : This compound is used in fluorescence assays for the detection of polyols . Polyols are a type of sugar alcohol, and this application allows for their detection in macroscopic samples.
  • Plasticizer

    • Application : Poly(ethylene glycol) bis(carboxymethyl) ether can be used as a plasticizer . Plasticizers are substances added to materials to increase their plasticity or decrease their viscosity.
  • Hydrogel Fabrication

    • Application : Poly(ethylene glycol) bis(carboxymethyl) ether is used in hydrogel fabrication, including 2D and 3D scaffold for tissue culture .
  • Cross-linking Reagent

    • Application : Poly(ethylene glycol) bis(carboxymethyl) ether can be used as a cross-linking reagent . Cross-linking reagents are used to create covalent bonds between separate polymer chains, forming a network of interconnected chains.
  • Release of Therapeutic Agents

    • Application : Poly(ethylene glycol) bis(carboxymethyl) ether is used in the release of therapeutic agents . This can be particularly useful in drug delivery systems, where the controlled release of drugs is often necessary.

properties

IUPAC Name

ethane-1,2-diol;2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O3.C2H6O2/c3-1-2(4)5;3-1-2-4/h3H,1H2,(H,4,5);3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUIEBOFAKRNDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)O.C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethane-1,2-diol;2-hydroxyacetic acid

CAS RN

39927-08-7
Record name Polyethylene glycol, bis(carboxymethyl) ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

10 g of polyethylene glycol (Mw ˜400, 10.0 g) in acetone (400 mL) was cooled to 15° C. and Jones reagent was added [(43 mL), prepared from 5.18 mL H2SO4, 5 g of CrO3 and 38 mL H2O]. The mixture was stirred at room temperature for 12 h. The acetone was removed under vacuum, the slurry dissolved in CH2Cl2 (150 mL) and washed with saturated NaCl solution (1×100 mL). The CH2Cl2 layer was dried (anhydrous MgSO4) and solvents removed to obtain corresponding poly(ethylene glycol) bis(carboxymethyl) ether (Mw ˜400) as an oil (9.35 g). IR, neat, 1739 cm−1, C═O stretch of carboxylic acid, 3436 cm−1 Broad O′H stretch.
[Compound]
Name
polyethylene glycol
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Jones reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5.18 mL
Type
reactant
Reaction Step Three
[Compound]
Name
CrO3
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
38 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Poly(ethylene glycol) bis(carboxymethyl) ether
Reactant of Route 2
Poly(ethylene glycol) bis(carboxymethyl) ether
Reactant of Route 3
Poly(ethylene glycol) bis(carboxymethyl) ether
Reactant of Route 4
Poly(ethylene glycol) bis(carboxymethyl) ether
Reactant of Route 5
Poly(ethylene glycol) bis(carboxymethyl) ether
Reactant of Route 6
Poly(ethylene glycol) bis(carboxymethyl) ether

Citations

For This Compound
338
Citations
J Qiao, S Ikesaka, M Saito, J Kuwano… - Electrochemistry …, 2007 - Elsevier
A novel, low-cost proton-conducting semi-IPN has been successfully prepared from PVA/PAMPS blends by incorporating poly(ethylene glycol)bis(carboxymethyl)ether (PEGBCME) as a …
Number of citations: 26 www.sciencedirect.com
Y Ein-Eli - Electrochemical and solid-state letters, 2003 - iopscience.iop.org
The electrochemical behavior of zinc in strong alkaline solutions containing potassium hydroxide and poly (ethylene glycol) bis (carboxymethyl) ether (PEG diacid) and polyethylene …
Number of citations: 17 iopscience.iop.org
A Porjazoska, OK Yilmaz, K Baysal… - Journal of …, 2006 - Taylor & Francis
This study focused on the synthesis and characterization of poly(ethylene glycol)poly(D,L-lactide-co-glycolide)-poly(ethylene glycol) tri-block co-polymer (PEG-PDLLG-PEG), and its …
Number of citations: 24 www.tandfonline.com
S Gupta, MK Pandey, K Levon, R Haag… - Macromolecular …, 2010 - Wiley Online Library
Glycerol is one of the most versatile and valuable chemical substances and is utilized in a variety of commercial products with no known adverse pharmacological or environmental …
Number of citations: 26 onlinelibrary.wiley.com
Y Zhang, X Yang, Z Lu, H Li, X Guo, W Hou - Applied Surface Science, 2018 - Elsevier
A PEGylated 10-hydroxycamptothecin (HCPT) conjugate, an amphiphilic prodrug, in which two hydrophobic HCPT molecules were conjugated to the two ends of a hydrophilic poly(…
Number of citations: 6 www.sciencedirect.com
JH Han, JM Krochta, MJ Kurth… - Journal of Agricultural and …, 2000 - ACS Publications
The hydroxyl groups of lactitol were propoxylated to produce poly(ether polyol) (LPEP). The average pK a value of hydroxyl groups of the polyol was 1.63. Cross-linked hydrogels were …
Number of citations: 38 pubs.acs.org
F ERCAN - 2006 - openaccess.marmara.edu.tr
This study focused oil the synthesis and characterization of poly (ethylene glycol)-poly (D, L-lactide-co-glycolide)-poly (ethylene glycol) tri-block co-polymer (PEG-PDI-LG-PEG), and its …
Number of citations: 0 openaccess.marmara.edu.tr
박보희, 박지웅 - 한국고분자학회학술대회연구논문초록집, 2009 - cheric.org
The oligoaniline diamines whose internal NH groups were protected with t-butoxycarbonyl (t-BOC) group were synthesized by palladium catalyzed aromatic amination of aryl halide. …
Number of citations: 2 www.cheric.org
LC Cesteros, R González-Teresa, I Katime - European polymer journal, 2009 - Elsevier
Networks of β-cyclodextrin have been prepared by reaction with acylated poly(ethylene glycol) with a molar mass of 600g/mol. Samples with different β-cyclodextrin/poly(ethylene glycol…
Number of citations: 37 www.sciencedirect.com
X Meng, J Wang, H Jiang, X Zhang… - Journal of Chemical …, 2017 - Wiley Online Library
BACKGROUND Ionic liquids ( ILs ) have been widely used in the field of SO 2 separation for gases. In this study, two kinds of guanidinium‐based dicarboxylic acid ionic liquids …
Number of citations: 37 onlinelibrary.wiley.com

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